molecular formula C18H16ClN3O3 B11352816 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)butanamide

Cat. No.: B11352816
M. Wt: 357.8 g/mol
InChI Key: JVFCZUUNUMUWCX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

  • Core Structure: : The compound consists of three main parts:

      4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]: This segment contains an with a substituent.

      N-(4-hydroxyphenyl): Here, we have a group attached to the nitrogen atom.

      Butanamide: The amide functional group is part of the moiety.

  • Significance: : This compound’s structure suggests potential biological activity due to the presence of both an oxadiazole ring and a hydroxyphenyl group. Let’s explore further!

Preparation Methods

    Synthetic Routes: Various synthetic routes exist for this compound. Researchers have employed strategies involving cyclization reactions, amide bond formation, and functional group transformations.

    Reaction Conditions: These depend on the specific synthetic pathway chosen.

    Industrial Production: While I don’t have specific industrial methods, research labs often scale up successful synthetic routes for production.

Chemical Reactions Analysis

    Reactivity: The compound may undergo reactions such as , , and .

    Common Reagents and Conditions: These vary based on the desired transformation.

    Major Products: The products formed depend on the reaction type. For example, oxidation could yield hydroxylated derivatives, while reduction might lead to amine-containing compounds.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

    Biology: Investigate its interactions with biomolecules (enzymes, receptors, etc.).

    Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

    Industry: Could serve as a precursor for drug development or materials synthesis.

Mechanism of Action

    Targets: Investigate which cellular components (enzymes, receptors) it interacts with.

    Pathways: Explore how it affects cellular processes (signaling pathways, gene expression).

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart (unique features, reactivity).

    Similar Compounds: While I don’t have a specific list, explore related oxadiazoles or amides.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)butanamide

InChI

InChI=1S/C18H16ClN3O3/c19-13-6-4-12(5-7-13)18-21-17(25-22-18)3-1-2-16(24)20-14-8-10-15(23)11-9-14/h4-11,23H,1-3H2,(H,20,24)

InChI Key

JVFCZUUNUMUWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)O)Cl

Origin of Product

United States

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